Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The IUPAC name for this compound is ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C(C=C1)=CC=C1OCC2=CC=CC=C2)CC(OCC)=O . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature typically undergo reactions common to esters and aromatic compounds. These could include hydrolysis, substitution reactions, among others .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 58-62 degrees Celsius . The compound should be stored at 0-8 degrees Celsius .Scientific Research Applications
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, a category that includes Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, are reduced enantioselectively to corresponding (S)-alcohols using Rhizopus species. This process is significant in synthesizing optically active compounds (Salvi & Chattopadhyay, 2006).
Synthesis of Complex Organic Compounds
This chemical is used in the synthesis of various complex organic compounds. For instance, it plays a role in the synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves multiple steps including esterification and alkylation (Enders, Berg, & Jandeleit, 2003).
Copolymerization with Styrene
This compound is used in the synthesis of novel copolymers with styrene. These copolymers have applications in material science due to their structural properties and thermal stability (Kharas et al., 2013).
Bioanalytical Method Development
In bioanalytical chemistry, this compound is utilized in developing methods for quantitative measurement, particularly in drug development processes. Its role in the validation of bioanalytical methods highlights its importance in pharmaceutical research (Nemani, Shard, & Sengupta, 2018).
Fermentation and Stereochemical Control
The compound is also involved in fermenting baker's yeast mediated reductions, where it exhibits stereochemical control dependent on specific conditions. This application is crucial in the chiral synthesis of organic compounds (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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